4-(2-Benzyloxyphenyl)nicotinic acid
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Overview
Description
4-(2-Benzyloxyphenyl)nicotinic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications . It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. This compound is known for its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxyphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction conditions generally include the use of a palladium catalyst, a boron reagent, and a base. The process is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyloxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, quinones, and substituted phenyl derivatives.
Scientific Research Applications
4-(2-Benzyloxyphenyl)nicotinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of nicotinic acid receptors, which are involved in various physiological processes . These receptors play a crucial role in lipid metabolism, inflammation, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid:
2-Benzyloxyphenyl derivatives: These compounds share structural similarities and are studied for their potential therapeutic applications.
Uniqueness
4-(2-Benzyloxyphenyl)nicotinic acid is unique due to its specific structural features, which combine the properties of both benzyloxyphenyl and nicotinic acid moieties. This combination enhances its potential biological activities and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
4-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-12-20-11-10-15(17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMLMNWEVKVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692783 |
Source
|
Record name | 4-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-77-9 |
Source
|
Record name | 4-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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